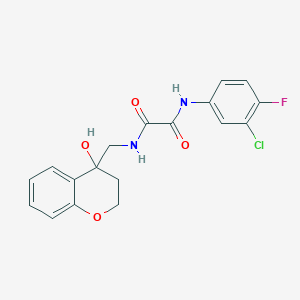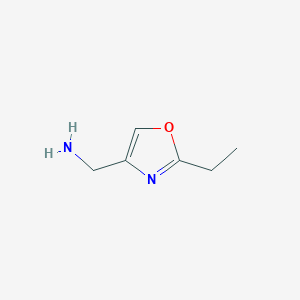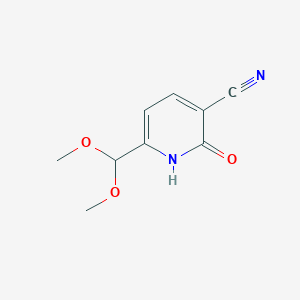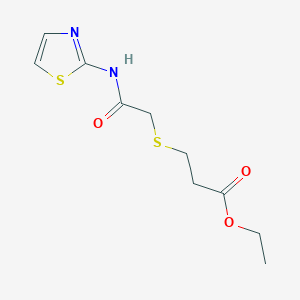
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound with a highly specific molecular structure. This compound features a combination of isoxazole, pyrimidine, and piperidine rings, making it an intriguing subject for chemical and pharmacological research. Its unique arrangement of functional groups suggests it could have significant biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. Each step is designed to construct different parts of the molecule:
Cyclopropylpyrimidine Synthesis: : The synthesis begins with the construction of the cyclopropylpyrimidine ring, using a combination of cyclization and functional group protection/deprotection steps.
Isoxazole Formation: : The next critical step involves the formation of the isoxazole ring, typically achieved through a nitrile oxide cycloaddition reaction.
Piperidine Addition: : The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Sulfonylation: : The final step involves sulfonylation, which introduces the sulfonyl functional group to the molecule, completing the synthesis.
Industrial Production Methods: For large-scale industrial production, these synthetic steps are optimized to increase yield and purity while minimizing costs and environmental impact. Methods like continuous flow synthesis and the use of catalytic processes are employed to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: : Reduction reactions can also occur, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: : Various substitution reactions can take place at different positions on the molecule, especially on the aromatic rings.
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents like alkyl halides or acyl chlorides, along with appropriate catalysts, facilitate these reactions.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Thiols and sulfides.
Substitution Products: : Various alkylated or acylated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across a range of scientific fields due to its unique structure and reactivity:
Chemistry: : Used as a building block for synthesizing more complex molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Its biological activity can be tested for potential pharmaceutical applications. It may act as an enzyme inhibitor or receptor modulator.
Medicine: : Researchers are investigating its potential as a drug candidate for treating various conditions, including inflammatory diseases and cancers.
Industry: : Used in the development of advanced materials and in the agrochemical sector for creating novel pesticides or herbicides.
Wirkmechanismus
The mechanism of action involves the compound interacting with specific molecular targets within biological systems:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
The compound's effects are exerted through binding to these targets, leading to inhibition or activation of specific biological functions.
Vergleich Mit ähnlichen Verbindungen
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can be compared to similar compounds in terms of its structure and activity:
Similar Compounds: : 4-((4-(Methylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, 4-((4-(Phenylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole.
Uniqueness: : The presence of the cyclopropylpyrimidine ring and the specific arrangement of functional groups make this compound unique, providing it with distinct biological activities and reactivity profiles that are not observed in its analogs.
Eigenschaften
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12-18(13(2)26-21-12)27(23,24)22-7-5-14(6-8-22)10-25-17-9-16(15-3-4-15)19-11-20-17/h9,11,14-15H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWXNOUVIYFJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2440344.png)



![Thieno[3,4-b]thiophene-2-carbaldehyde](/img/structure/B2440349.png)



![N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2440357.png)



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2440364.png)
![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)
